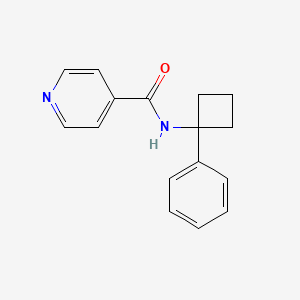
N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide acts as a competitive inhibitor of N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, binding to the active site of the enzyme and preventing it from breaking down D-serine. This leads to an increase in the levels of D-serine, which binds to the glycine site of NMDA receptors, enhancing their activity and improving cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide can improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and Huntington's disease. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. Additionally, N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to improve social behavior in animal models of autism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide in lab experiments is its specificity for N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, making it a useful tool for studying the role of D-serine in NMDA receptor function. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition of N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide.
Orientations Futures
Future research on N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide could focus on developing more potent inhibitors of N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, as well as investigating its potential applications in other neurological disorders such as depression and anxiety. Additionally, studies could explore the effects of N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide on other neurotransmitter systems, as well as its potential for use in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide involves the reaction of 2-(2-oxoazepan-1-yl)acetic acid with 2,4-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been extensively studied for its potential applications in treating various neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. It acts as an inhibitor of D-amino acid oxidase (N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide), an enzyme that breaks down D-serine, an important neurotransmitter involved in the regulation of N-methyl-D-aspartate (NMDA) receptors. By inhibiting N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide increases the levels of D-serine, which in turn enhances NMDA receptor activity, leading to improved cognitive function.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-8-14(13(2)10-12)17-15(19)11-18-9-5-3-4-6-16(18)20/h7-8,10H,3-6,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOJXSISZVTMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)




![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)




